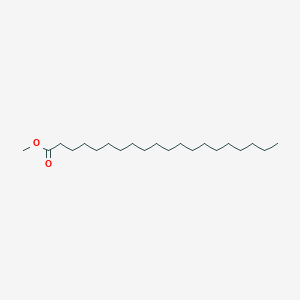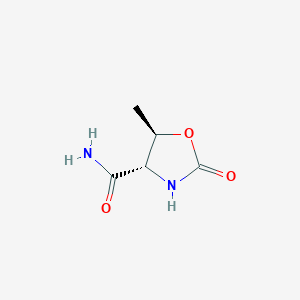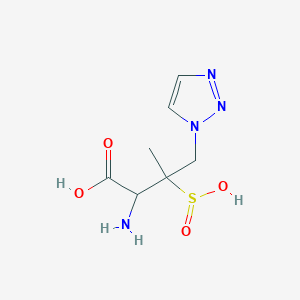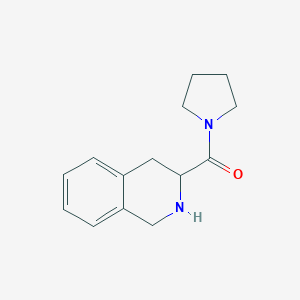
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate is a complex organic compound that may have potential applications in various fields such as pharmaceuticals, materials science, and chemical research. The compound consists of a dimethylaminoethyl group, a butylcyclopentaneacetate moiety, and an (E)-2-butenedioate group in a 1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate can be approached through several synthetic routes. One possible method involves the esterification of alpha-butylcyclopentaneacetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester can then be reacted with (E)-2-butenedioic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate may have several scientific research applications, including:
Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs or as a pharmacologically active compound.
Materials Science: Possible applications in the development of new materials with unique properties.
Chemical Research: Use as a reagent or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate would depend on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological system and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate
- (E)-2-butenedioate
- Dimethylaminoethyl esters
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
129344-92-9 |
|---|---|
Molecular Formula |
C19H33NO6 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate |
InChI |
InChI=1S/C15H29NO2.C4H4O4/c1-4-5-10-14(13-8-6-7-9-13)15(17)18-12-11-16(2)3;5-3(6)1-2-4(7)8/h13-14H,4-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
UCVPDWGSPZBNEO-WLHGVMLRSA-N |
SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonyms |
Cyclopentaneacetic acid, alpha-butyl-, 2-(dimethylamino)ethyl ester, ( E)-2-butenedioate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)






![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)



